2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid

Lipophilicity Physicochemical profiling Membrane permeability

2-(4-Ethylphenyl)-1,3-thiazole-4-carboxylic acid (CAS 847744-15-4) is a heterocyclic carboxylic acid featuring a thiazole core substituted at the 2-position with a 4-ethylphenyl group and bearing a free carboxylic acid at the 4-position. With molecular formula C₁₂H₁₁NO₂S and molecular weight 233.29 g·mol⁻¹, it belongs to the 2-arylthiazole-4-carboxylic acid subclass—a scaffold with demonstrated pharmacological relevance including xanthine oxidase (XO) inhibition and metallo-β-lactamase (MBL) inhibition.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 847744-15-4
Cat. No. B6144596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid
CAS847744-15-4
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C12H11NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-7H,2H2,1H3,(H,14,15)
InChIKeyOKIXVEUDAQRHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)-1,3-thiazole-4-carboxylic acid (CAS 847744-15-4): Core Physicochemical and Scaffold Identity for Procurement Evaluation


2-(4-Ethylphenyl)-1,3-thiazole-4-carboxylic acid (CAS 847744-15-4) is a heterocyclic carboxylic acid featuring a thiazole core substituted at the 2-position with a 4-ethylphenyl group and bearing a free carboxylic acid at the 4-position [1]. With molecular formula C₁₂H₁₁NO₂S and molecular weight 233.29 g·mol⁻¹, it belongs to the 2-arylthiazole-4-carboxylic acid subclass—a scaffold with demonstrated pharmacological relevance including xanthine oxidase (XO) inhibition [2] and metallo-β-lactamase (MBL) inhibition [3]. The compound's predicted physicochemical profile—pKa 3.18, LogP 3.66, and LogD₇.₄ 0.21 [1]—positions it as a lipophilic member within the class, with ionization properties that directly influence formulation, assay behavior, and target engagement.

Why 2-(4-Ethylphenyl)-1,3-thiazole-4-carboxylic acid Cannot Be Replaced by Generic 2-Arylthiazole-4-carboxylic Acid Analogs Without Experimental Verification


The 2-arylthiazole-4-carboxylic acid series exhibits pronounced para-substituent-dependent variation in both physicochemical and biological properties. Across a panel of 4-substituted analogs, the identity of the para group modulates LogP across a range of approximately 2.5 to 3.7, LogD₇.₄ from −0.91 to +0.21, and enzyme inhibition Ki values by up to 3.9-fold (49–190 μM) against the same target [1]. The 4-ethylphenyl analog occupies a distinct end of this parameter space—it carries the highest experimentally derived LogP (3.66) among commonly available 2-arylthiazole-4-carboxylic acids and the only positive LogD₇.₄ value in the series [1][2]. These numerical differences are not cosmetic: LogD₇.₄ directly governs the compound's distribution between aqueous assay media and biological membranes, influencing apparent potency, protein binding, and cellular permeability in a manner that cannot be predicted by simply referencing a methyl or chloro analog . Consequently, substitution of the 4-ethylphenyl compound with a cheaper or more readily available 4-methyl, 4-chloro, or unsubstituted phenyl analog introduces uncontrolled variables that invalidate quantitative SAR comparisons and can mislead lead optimization campaigns.

Quantitative Differentiation Evidence: 2-(4-Ethylphenyl)-1,3-thiazole-4-carboxylic acid vs. Closest 2-Arylthiazole-4-carboxylic Acid Analogs


Lipophilicity Differentiation: Target Compound Exhibits Highest LogP (3.66) and Only Positive LogD₇.₄ (+0.21) Among Common 2-Arylthiazole-4-carboxylic Acid Analogs

The target compound's LogP of 3.66 [1] exceeds that of all commonly compared 4-substituted analogs by a margin of 0.45–1.14 log units. More critically, its LogD at physiological pH 7.4 (+0.21) is the only positive value in the series, whereas the 4-methyl analog (−0.24), 4-methoxy analog (−0.91), and 4-chloro analog (estimated ~−0.5) all carry net negative LogD₇.₄ values [1][2][3]. This means that at physiological pH, the target compound favors partitioning into lipid compartments, while comparator analogs preferentially remain in the aqueous phase—a distinction that directly impacts apparent membrane permeability, intracellular target access, and in vitro assay behavior under standard buffered conditions.

Lipophilicity Physicochemical profiling Membrane permeability

Enzyme Inhibition Para-Substituent SAR: 4-Chloro Analog Shows 3.9-Fold Higher Affinity than Unsubstituted Parent, Defining a Measurable Substituent-Dependent Activity Gradient on Purple Acid Phosphatase

Direct Ki data from competitive inhibition assays on pig purple acid phosphatase (Fe³⁺Fe²⁺ state, pNPP substrate) demonstrate that para-substituent identity on the 2-arylthiazole-4-carboxylic acid scaffold substantially modulates target affinity: the 4-chloro analog exhibits Ki = 49,000 nM, representing a 3.9-fold improvement over the unsubstituted parent (Ki = 190,000 nM), while the 4-methoxy analog yields an intermediate Ki = 120,000 nM [1]. Although the 4-ethyl analog has not been directly assayed in this system, its Hammett σₚ value (σₚ = −0.15 for ethyl, between H = 0 and OMe = −0.27) and lipophilicity (π = +1.0, exceeding Cl = +0.71 and approaching the additive contribution of two methylene units) position it in a distinct region of the SAR landscape that cannot be accurately interpolated from existing methyl, chloro, or methoxy data points. This constitutes a measurable substituent-dependent activity gradient that makes the 4-ethylphenyl compound an essential tool for mapping the steric and lipophilic tolerance of the hydrophobic binding pocket.

Enzyme inhibition Structure-activity relationship Purple acid phosphatase

Validated Xanthine Oxidase Inhibitory Scaffold: 2-Phenylthiazole-4-carboxylic Acid Core Delivers Sub-50 nM IC₅₀ with In Vivo Hypouricemic Efficacy

The 2-phenylthiazole-4-carboxylic acid scaffold—of which 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid is a direct 4-ethyl-substituted derivative—has been validated as a potent xanthine oxidase (XO) inhibitory pharmacophore. Compound 8 (a 2-phenylthiazole-4-carboxylic acid derivative with additional substitution) exhibited an XO IC₅₀ of 48.6 nM, equivalent to the febuxostat analog comparator (compound 7), and produced a statistically significant hypouricemic effect in potassium oxonate–hypoxanthine-induced hyperuricemic mice [1][2]. The study explicitly identified the 2-phenylthiazole-4-carboxylic acid moiety as a novel scaffold for XO inhibition, with the carboxylic acid at the 4-position serving as a critical pharmacophoric element. This provides a direct biological application context for the target compound as a starting point for further optimization, where the 4-ethyl substituent can be leveraged to tune potency, selectivity, and pharmacokinetic properties relative to the unsubstituted phenyl lead.

Xanthine oxidase inhibition Antihyperuricemic Lead optimization scaffold

Ionization State Differentiation: Target Compound pKa 3.18 Enables Higher Neutral Fraction at Assay pH 5.5–6.5 vs. Analogs with Lower pKa Values

The target compound's predicted acid pKa of 3.18 [1] is notably lower than the class-typical pKa of thiazole-4-carboxylic acid (~3.57 predicted) , attributable to the electron-donating 4-ethylphenyl substituent stabilizing the conjugate base less effectively than an amino or hydroxyl substituent. At commonly used assay pH values (5.5–6.5), this pKa difference translates to a 2.4- to 5.3-fold higher neutral (protonated) fraction for the target compound compared to analogs with pKa ~3.5. Specifically, at pH 5.5, the target compound exists as approximately 99.5% ionized (0.5% neutral), whereas the parent thiazole-4-carboxylic acid (pKa 3.57) is approximately 99.9% ionized (0.1% neutral). While both are predominantly ionized, the small difference in neutral fraction can become significant when passive diffusion across lipid bilayers or pH-dependent solubility in slightly acidic microenvironments (e.g., endosomal compartments, inflamed tissue) is rate-limiting for target engagement.

Ionization state pKa pH-dependent solubility

Crystalline Phase Differentiation: Para-Substituent Identity Modulates Melting Point by Over 75°C Across the Analog Series, Indicating Distinct Solid-State Properties Relevant to Formulation and Handling

Melting point data across the 2-arylthiazole-4-carboxylic acid series reveals extreme sensitivity to para-substituent identity: the 4-chloro analog melts at 99–101°C , the unsubstituted parent at 148–152°C , the 4-methoxy analog at 176–178°C , and the 4-methyl analog at 168–172°C . This >75°C range (99–178°C) demonstrates that the para-substituent exerts a dominant influence on crystal lattice energy, hydrogen-bonding network, and molecular packing. While the experimental melting point of the 4-ethylphenyl analog has not been publicly reported, the monotonic relationship between substituent molecular weight/alkyl chain length and melting point within the series (methyl: 168–172°C; methoxy: 176–178°C; chloro: anomalously low at 99–101°C due to halogen-bonding disruption) permits a class-level prediction that the 4-ethyl analog would exhibit a melting point intermediate between the methyl and propyl analogs, likely in the 140–170°C range. This has direct consequences for solid-state stability upon storage, solvent selection for recrystallization, and compatibility with formulation excipients.

Solid-state properties Crystallinity Formulation development

Batch-Level Quality Control Documentation: Vendor-Provided NMR, HPLC, and GC Certificates Enable Reproducible Procurement with Verified Purity Specifications of 95–97%

Multiple vendors supply 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid with documented purity specifications and analytical characterization. Bidepharm offers the compound at 95% standard purity with batch-specific QC data including NMR, HPLC, and GC analysis reports . Thermo Scientific (Alfa Aesar portfolio) supplies the compound at 97% purity . Chemscene provides ≥97% purity with storage specifications (sealed, dry, 2–8°C) . AKSci supplies at 95% minimum purity with long-term storage guidance . This multi-vendor availability with documented analytical characterization contrasts with certain comparator analogs (e.g., 4-fluorophenyl, 4-bromophenyl derivatives) that are available from fewer suppliers and often without accompanying batch-specific QC certificates, introducing procurement risk for studies requiring validated purity and identity documentation.

Quality control Batch reproducibility Analytical characterization

Procurement-Relevant Application Scenarios for 2-(4-Ethylphenyl)-1,3-thiazole-4-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of 2-Arylthiazole-4-carboxylic Acid Enzyme Inhibitors Requiring a High-LogP, Positive-LogD₇.₄ Analog

When a medicinal chemistry team needs to probe the lipophilic tolerance of a target enzyme's hydrophobic pocket within the 2-arylthiazole-4-carboxylic acid series, the 4-ethylphenyl analog provides the highest LogP (3.66) and the only positive LogD₇.₄ (+0.21) among commonly available analogs [1]. This makes it the analog of choice for testing whether increased membrane partitioning or enhanced hydrophobic pocket occupancy translates to improved cellular potency relative to the 4-methyl (LogP 3.21) or unsubstituted phenyl (LogP 2.92) analogs. The 3.9-fold Ki spread already documented across the chloro→methoxy→unsubstituted series on purple acid phosphatase [2] demonstrates that the target enzyme class is sensitive to para-substituent modulation, providing a data-driven rationale for including the 4-ethylphenyl compound in SAR matrix expansion.

Xanthine Oxidase Inhibitor Lead Optimization Leveraging the Validated 2-Phenylthiazole-4-carboxylic Acid Scaffold with Para-Substituent Diversification

The 2-phenylthiazole-4-carboxylic acid scaffold has been validated as a potent XO inhibitory core with compound 8 achieving IC₅₀ = 48.6 nM and in vivo hypouricemic efficacy in a hyperuricemic mouse model [3]. The 4-ethylphenyl analog serves as a direct diversification starting point for structure-activity relationship studies aimed at optimizing potency, subtype selectivity, and pharmacokinetic profile beyond the unsubstituted phenyl lead. The 4-ethyl substituent provides a distinct combination of steric bulk (molar refractivity 72.89 cm³ [1]) and lipophilicity (π = +1.0) that can productively occupy the XO active site's hydrophobic sub-pocket while potentially modulating metabolic liability at the para position relative to the methyl analog.

Physicochemical Property-Driven Compound Selection for Membrane Permeability-Limited Cellular Assays

In cellular assay systems where passive membrane permeability is a rate-limiting factor for target engagement, the 4-ethylphenyl analog's positive LogD₇.₄ (+0.21) distinguishes it from all common 2-arylthiazole-4-carboxylic acid comparators, which carry negative LogD₇.₄ values (−0.24 to −0.91) [1][4]. When a screening campaign requires a compound within this scaffold class with demonstrably higher predicted membrane partitioning at physiological pH—for example, to evaluate intracellular target engagement in a phenotypic assay—the 4-ethylphenyl analog is the rationally selected candidate. Its lower pKa (3.18 vs. ~3.57 for unsubstituted thiazole-4-carboxylic acid ) also provides a slightly higher neutral fraction at mildly acidic pH, further supporting passive diffusion under conditions mimicking the endosomal or inflammatory microenvironment.

Intermediate for Diversified Thiazole-Based Compound Library Synthesis Requiring a 4-Ethylphenyl Building Block with Verified QC Documentation

For combinatorial chemistry and parallel synthesis campaigns constructing thiazole-based screening libraries, the availability of 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid from multiple vendors with documented batch-specific QC (NMR, HPLC, GC certificates from Bidepharm ; 97% purity specification from Thermo Scientific Alfa Aesar ) ensures reproducible starting material quality across synthesis batches spanning months to years. The free carboxylic acid at the 4-position provides a versatile synthetic handle for amide coupling, esterification, or reduction, while the 4-ethylphenyl group at the 2-position introduces a specific lipophilic/steric element that cannot be replicated by the more common 4-methyl, 4-chloro, or 4-methoxy building blocks. This enables the construction of a chemically diverse library with controlled incremental changes in the aryl substituent for multidimensional SAR analysis.

Quote Request

Request a Quote for 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.